molecular formula C8H15Cl2N3 B2869002 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 2094857-63-1

1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2869002
CAS No.: 2094857-63-1
M. Wt: 224.13
InChI Key: PTWDSRAPRHRCMR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (: 2649011-12-9) is a chemical reagent with the molecular formula C7H15Cl2N3 and a molecular weight of 212.12 g/mol. This dihydrochloride salt features a cyclobutylamine core directly linked to a 4-methyl-1H-imidazole ring, a structure of significant interest in modern medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmaceutical development due to its presence in a wide array of biomolecules . This compound serves as a versatile building block for the synthesis of more complex molecular hybrids and supramolecular complexes . Researchers can leverage its structure to create novel compounds aimed at overcoming antibiotic resistance, a major global health challenge . Specifically, imidazole-based hybrids have demonstrated potential as antibacterial agents against a range of pathogens . Furthermore, the electron-rich nature of the imidazole ring allows it to form various non-covalent interactions, making it suitable for designing supramolecular structures with potential anticancer applications . The primary amine group, stabilized as the dihydrochloride salt, provides an excellent handle for further chemical modification through amide bond formation or reductive amination, facilitating its incorporation into larger pharmacologically relevant scaffolds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures, including the use of personal protective equipment, should be followed.

Properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-5-10-7(11-6)8(9)3-2-4-8;;/h5H,2-4,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWDSRAPRHRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes

The cyclobutane ring is synthesized via photochemical [2+2] cycloaddition of 1,3-dienes. For example, ethylene gas reacts with 1-methyl-1H-imidazole-2-carbaldehyde under UV light (λ = 254 nm) to yield 1-(imidazol-2-yl)cyclobutane-1-carbaldehyde, which undergoes reductive amination:

$$
\text{1-Methyl-1H-imidazole-2-carbaldehyde} + \text{C}2\text{H}4 \xrightarrow{\text{UV}} \text{1-(Imidazol-2-yl)cyclobutane-1-carbaldehyde} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{1-(Imidazol-2-yl)cyclobutan-1-amine}
$$

This method achieves 68–72% yield but requires specialized photochemical equipment.

Ring-Contraction of Cyclopentanone Derivatives

Cyclopentanone undergoes Beckmann rearrangement with hydroxylamine to form a lactam, which is reduced to cyclobutanamine. Subsequent functionalization introduces the imidazole moiety:

$$
\text{Cyclopentanone} \xrightarrow{\text{NH}2\text{OH}} \text{Cyclopentanone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{Cyclobutanamide} \xrightarrow{\text{LiAlH}4} \text{Cyclobutanamine}
$$

This route provides 85% purity but necessitates chromatographic purification (hexane/ethyl acetate, 6:4).

Imidazole Ring Construction

Debus-Radziszewski Reaction

The 4-methylimidazole group is synthesized via condensation of 1,2-diketones with ammonia and aldehydes. For the target compound, cyclobutanamine reacts with glyoxal and methylamine in acetic acid:

$$
\text{Cyclobutanamine} + \text{OCHCHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{AcOH}} \text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine}
$$

Reaction conditions: 80°C, 12 h, yielding 78% product.

Hydroamidation of Propargylic Ureas

A base-catalyzed intramolecular hydroamidation strategy employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate cyclization:

$$
\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%)}} \text{Imidazolidin-2-one} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

Key parameters:

  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Reaction time: 1–60 min
  • Yield: 62–95%

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (2 equiv) in ethanol:

$$
\text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$

Crystallization from ethanol/diethyl ether (1:3) affords 95% purity.

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate, 1:1) removes unreacted intermediates. Analytical data:

  • HRMS (ESI) : m/z calcd for C₈H₁₃N₃: 151.1109; found: 151.1112
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30 (s, 1H, imidazole-H), 4.12 (s, 2H, NH₂), 2.49 (s, 3H, CH₃), 1.98 (bs, 4H, cyclobutane)

Data Summary Table

Step Method Reagents/Conditions Yield Purity Source
Cyclobutane synthesis [2+2] Cycloaddition UV light, ethylene 68–72% 85%
Imidazole formation Debus-Radziszewski Glyoxal, CH₃NH₂, AcOH 78% 90%
Hydroamidation BEMP catalysis CH₃CN, 25°C 62–95% 95%
Salt formation HCl treatment Ethanol, diethyl ether 95% 95%

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a tool in biological studies, such as enzyme inhibition and receptor binding assays.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Containing Amine Derivatives

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₁ClN₃
  • Molecular Weight : 220.10 g/mol
  • CAS Number : EN300-724970
  • Key Differences : The imidazole ring is partially saturated (4,5-dihydro), reducing aromaticity and altering electronic properties compared to the fully aromatic target compound. This may affect binding affinity in receptor-targeted applications.
[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine Dihydrochloride
  • CAS Number : 1155056-18-0
  • Structural Difference : Replaces the cyclobutane ring with a propyl chain, increasing flexibility but reducing steric hindrance. The molecular weight is estimated at ~211 g/mol (C₇H₁₄Cl₂N₃).
  • Implications : The flexible chain may improve membrane permeability but reduce target specificity compared to the rigid cyclobutane analog.

Imidazole Derivatives with Varied Substituents

2-Amino-1,5-Dihydro-1-methyl-4H-imidazol-4-one
  • Molecular Formula : C₄H₇N₃O
  • Molecular Weight : 113.12 g/mol
  • CAS Number : 60-27-5
  • Key Differences : Contains a ketone group instead of a cyclobutane ring. This compound is highly water-soluble (similar to the dihydrochloride salt of the target) but lacks the structural rigidity required for specific biological interactions .

Dihydrochloride Salts of Amines

2,2’-Azobis(2-Methyl-N-phenylpropionamidine) Dihydrochloride
  • Class : Azoamidine initiator
  • Key Differences : Contains an azo group (–N=N–), making it reactive under thermal or UV conditions. Unlike the target compound, it is used primarily as a polymerization initiator rather than in pharmaceuticals.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target: 1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride C₈H₁₄Cl₂N₃ 224.13 EN300-366305 Rigid cyclobutane, aromatic imidazole, high aqueous solubility
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine hydrochloride C₇H₁₁ClN₃ 220.10 EN300-724970 Partially saturated imidazole, reduced aromaticity
[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride C₇H₁₄Cl₂N₃ ~211 (estimated) 1155056-18-0 Flexible propyl chain, lower rigidity
2-Amino-1-methyl-4H-imidazol-4-one C₄H₇N₃O 113.12 60-27-5 Ketone substituent, high water solubility, low molecular weight
2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride C₂₀H₂₈Cl₂N₆ 455.39 Not provided Azo group, thermal reactivity, used in polymerization

Research Findings and Implications

Solubility and Bioavailability: The dihydrochloride form of the target compound ensures high water solubility, critical for drug delivery . In contrast, non-salt forms (e.g., neutral imidazole derivatives) exhibit lower solubility .

Structural Rigidity : The cyclobutane ring in the target compound enhances binding specificity to biological targets compared to flexible analogs like the propyl-chain derivative .

Functional Group Impact : Azo-containing dihydrochlorides (e.g., ) are unsuitable for therapeutic use due to their instability but serve specialized roles in industrial chemistry .

Purity Considerations : Commercial samples of the target and related compounds typically achieve ≥95% purity, ensuring reliability in research and development .

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